molecular formula C23H26N6O B2772142 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one CAS No. 1421505-82-9

4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

カタログ番号: B2772142
CAS番号: 1421505-82-9
分子量: 402.502
InChIキー: AQDSMMOILFQBNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compound was synthesized using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . The structures of these compounds were confirmed by IR and NMR (1H and 13C) spectral analyses .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by IR and NMR (1H and 13C) spectral analyses . All hydrogen atoms were visible on difference Fourier maps .


Chemical Reactions Analysis

The compound was synthesized in a three-step nucleophilic substitution reaction using 2,4,6-trichloro-1,3,5-triazine, 2-aminopyridine, biologically active isonicotic acid hydrazide, and different aromatic amines .


Physical And Chemical Properties Analysis

The compound has been synthesized and its structure confirmed by IR and NMR (1H and 13C) spectral analyses . Further details about its physical and chemical properties are not available in the retrieved papers.

科学的研究の応用

Antineoplastic Applications

Metabolism in Chronic Myelogenous Leukemia (CML) Patients : A study focused on the metabolism of Flumatinib (a close relative to the compound ), an antineoplastic tyrosine kinase inhibitor, in CML patients. It identified the main metabolic pathways in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others, revealing the compound's potential in cancer treatment (Gong et al., 2010).

Antimicrobial Activity

New Dithiocarbamate Derivatives : Research involving the synthesis of new dithiocarbamate derivatives bearing the compound's core structure showed significant antimicrobial activity against various microorganism strains. This highlights its potential application in developing new antimicrobial agents (Yurttaş et al., 2016).

Antipsychotic Potential

Conformationally Constrained Butyrophenones : A study synthesizing novel butyrophenones with affinity for dopamine and serotonin receptors evaluated them as antipsychotic agents. This research indicates the compound's structural analogs could serve as a basis for developing new antipsychotic medications (Raviña et al., 2000).

Anticonvulsant Agent Development

HPLC Determination in Epimidin : A novel anticonvulsant drug candidate, closely related to the given compound, was the subject of an HPLC method development and validation for determining related substances, showcasing its application in pharmaceutical quality control (Severina et al., 2021).

Anticancer Activity

Mannich Bases Against Prostate Cancer : This study synthesized hybrid molecules based on a similar structure to enhance biological activity against prostate cancer. The synthesis involved modifications to increase anticancer activity, demonstrating the compound's relevance in cancer research (Demirci & Demirbas, 2019).

作用機序

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

将来の方向性

The compound has shown significant anti-tubercular activity, indicating its potential for further development . Future research could focus on optimizing the synthesis process, conducting more in-depth biological studies, and evaluating the compound’s efficacy in clinical trials.

特性

IUPAC Name

4-phenyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c30-23(11-6-9-19-7-2-1-3-8-19)29-15-13-28(14-16-29)22-17-21(25-18-26-22)27-20-10-4-5-12-24-20/h1-5,7-8,10,12,17-18H,6,9,11,13-16H2,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSMMOILFQBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。